![molecular formula C16H12F2N2O B11053756 6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine](/img/no-structure.png)
6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine atoms in the quinoline ring enhances the compound’s biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Substitution with Methoxyphenyl Group: The final step involves the substitution of the quinoline derivative with a 4-methoxyphenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides to produce dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimalarial, and antibacterial agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: It is used as a probe to study the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine involves the inhibition of specific enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to the target proteins, leading to effective inhibition. The compound interacts with the active sites of enzymes, blocking their activity and disrupting essential biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoroquinoline: A mono-fluorinated derivative with similar biological activities but lower potency.
8-fluoroquinoline: Another mono-fluorinated derivative with distinct pharmacological properties.
6,8-difluoroquinoline: A difluorinated derivative without the methoxyphenyl group, showing different biological activities.
Uniqueness
6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine is unique due to the presence of both fluorine atoms and the methoxyphenyl group, which enhance its biological activity and specificity. The combination of these functional groups provides a synergistic effect, making it a valuable compound for medicinal and biological research.
Eigenschaften
Molekularformel |
C16H12F2N2O |
---|---|
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
6,8-difluoro-N-(4-methoxyphenyl)quinolin-4-amine |
InChI |
InChI=1S/C16H12F2N2O/c1-21-12-4-2-11(3-5-12)20-15-6-7-19-16-13(15)8-10(17)9-14(16)18/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
DCVUQAVJMFRVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.